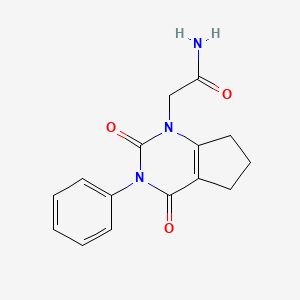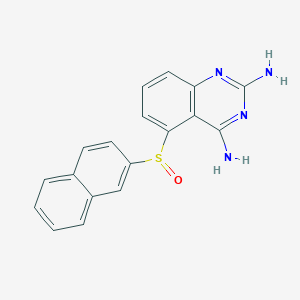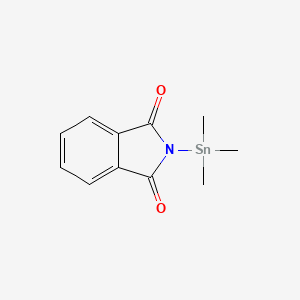![molecular formula C34H30 B14652876 2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene CAS No. 43141-54-4](/img/structure/B14652876.png)
2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene is a complex organic compound characterized by its multiple phenyl groups and dimethyl substitutions. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene typically involves multiple steps of aromatic substitution reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is favored due to its mild conditions and high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize side reactions.
化学反应分析
Types of Reactions
2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a model compound in studies of aromatic substitution reactions and the effects of steric hindrance.
Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic nature.
Medicine: Explored for its potential use in drug design, particularly in the development of compounds with multiple aromatic rings.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and unique chemical properties.
作用机制
The mechanism of action of 2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene involves its interaction with various molecular targets. The compound’s multiple aromatic rings allow it to participate in pi-pi stacking interactions, which can influence the structure and function of biological molecules. Additionally, its hydrophobic nature enables it to interact with lipid membranes, potentially affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
2,5-Dimethylbenzophenone: Similar in structure but with fewer phenyl groups.
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine: Contains a piperazine ring and a thioether linkage.
Uniqueness
2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene is unique due to its extensive conjugated system and multiple phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where stability and specific interactions are required.
属性
CAS 编号 |
43141-54-4 |
|---|---|
分子式 |
C34H30 |
分子量 |
438.6 g/mol |
IUPAC 名称 |
2-[4-[4-[4-(2,5-dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C34H30/c1-23-5-7-25(3)33(21-23)31-17-13-29(14-18-31)27-9-11-28(12-10-27)30-15-19-32(20-16-30)34-22-24(2)6-8-26(34)4/h5-22H,1-4H3 |
InChI 键 |
PULLJBUGWTWFBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=C(C=CC(=C5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
![1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene](/img/structure/B14652805.png)

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
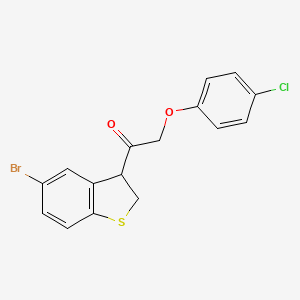
![2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B14652821.png)
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
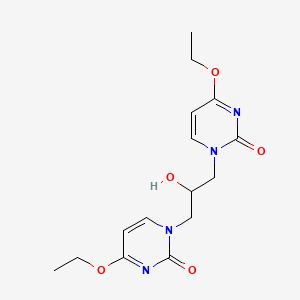
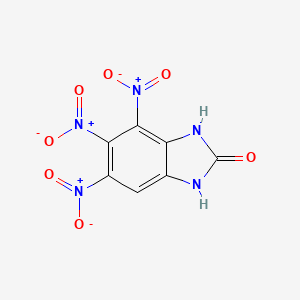
![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
